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Compound of Interest

Compound Name: 2,6-Dihydroxypyridine

Cat. No.: B7721322 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
dihydroxypyridine, a molecule of significant interest in metabolic studies and as a versatile

chemical intermediate. This document collates and interprets Infrared (IR), Nuclear Magnetic

Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, offering insights into its

structural and electronic properties. Detailed experimental protocols are provided to aid in the

replication and validation of these findings.

Introduction to 2,6-Dihydroxypyridine and its
Tautomerism
2,6-Dihydroxypyridine (CAS 626-06-2) is a heterocyclic compound with the molecular formula

C₅H₅NO₂.[1] A critical aspect of its chemistry is its existence in various tautomeric forms.

Spectroscopic evidence from IR, NMR, and UV-Vis studies has conclusively demonstrated that

2,6-dihydroxypyridine predominantly exists as the 6-hydroxy-2(1H)-pyridone tautomer in a

variety of common solvents, including water, ethanol, and dimethyl sulfoxide (DMSO).[2] This

guide will focus on the spectroscopic data of this major tautomer.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of 2,6-dihydroxypyridine (in its 6-hydroxy-2(1H)-pyridone
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tautomeric form) exhibits characteristic absorption bands corresponding to its key structural

features.

Data Presentation: IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

~3000-2500 Broad, Strong
O-H and N-H stretching

(hydrogen-bonded)

1596 Medium C=O/C=C vibrations[2][3][4]

1333 Medium C-N/C-O vibrations[2][3][4]

825 Weak
C-H out-of-plane bending[2][3]

[4]

772 Weak Ring Vibrations[4]

706 Strong Ring Vibrations[2][3][4]

Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy
A representative experimental protocol for acquiring a high-quality FTIR spectrum of 2,6-
dihydroxypyridine is as follows:

Method: Potassium Bromide (KBr) Pellet

Sample Preparation:

Thoroughly grind 1-2 mg of 2,6-dihydroxypyridine with approximately 200 mg of dry,

spectroscopy-grade KBr powder in an agate mortar.

The mixture should be homogenous and have a fine, consistent particle size to minimize

scattering of the infrared radiation.

Pellet Formation:

Transfer the ground mixture to a pellet-forming die.
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Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or

translucent pellet.

Spectral Acquisition:

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹) with a

resolution of 4 cm⁻¹. Co-adding 16 to 32 scans is recommended to improve the signal-to-

noise ratio.[5]

Data Processing:

The instrument software will perform a Fourier transform on the interferogram to generate

the infrared spectrum.

The background spectrum is automatically subtracted from the sample spectrum.

If necessary, perform a baseline correction.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules,

providing detailed information about the chemical environment of individual nuclei. For 2,6-
dihydroxypyridine, both ¹H and ¹³C NMR are crucial for confirming the predominant 6-

hydroxy-2(1H)-pyridone tautomer and assigning the positions of the protons and carbon atoms.

Data Presentation: ¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for 2,6-
dihydroxypyridine, consistent with the 6-hydroxy-2(1H)-pyridone structure.

Table: ¹H NMR Data (300 MHz)[3][4]
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

11.47 broad singlet 1H N-H

7.68 triplet 1H H-4

6.91 doublet 1H H-3 or H-5

6.60 doublet 1H H-5 or H-3

Table: ¹³C NMR Data (75 MHz)[3][4]

Chemical Shift (δ, ppm) Assignment

163.7 C-2 (C=O)

147.0 C-6 (C-OH)

142.2 C-4

114.9 C-3 or C-5

108.5 C-5 or C-3

Experimental Protocol: NMR Spectroscopy
The following provides a general protocol for acquiring ¹H and ¹³C NMR spectra of 2,6-
dihydroxypyridine.

Sample Preparation:

Accurately weigh approximately 5-10 mg of 2,6-dihydroxypyridine for ¹H NMR and 20-50

mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not

already present in the solvent.
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Instrument Setup:

The spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

The probe temperature is usually maintained at 25 °C.

¹H NMR Acquisition:

Tune and shim the spectrometer for optimal resolution.

Acquire the ¹H spectrum using a standard pulse sequence.

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the ¹³C spectrum using a standard proton-decoupled pulse sequence.

A larger number of scans is typically required for ¹³C NMR due to the lower natural

abundance of the ¹³C isotope.

Data Processing:

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

Phase and baseline correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak or the internal standard

(TMS at 0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for studying conjugated systems. The UV-Vis spectrum of 2,6-
dihydroxypyridine is highly sensitive to the solvent environment, which reflects the tautomeric

equilibrium.
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Data Presentation: UV-Vis Spectral Data
While specific absorption maxima (λmax) and molar absorptivity (ε) values are not consistently

reported across the literature, it is established that the UV spectrum is solvent-dependent. In

polar, hydroxylic solvents such as water and ethanol, where the 6-hydroxy-2-pyridone tautomer

is predominant, the spectrum is characteristic of this form. In less polar solvents, shifts in the

absorption bands would be expected due to changes in the tautomeric equilibrium. The UV

spectrum has been utilized in studies to monitor the enzymatic oxidation of 2,6-
dihydroxypyridine to 2,3,6-trihydroxypyridine.[1]

Experimental Protocol: UV-Vis Spectroscopy
A general protocol for obtaining the UV-Vis spectrum of 2,6-dihydroxypyridine is as follows:

Sample Preparation:

Prepare a stock solution of 2,6-dihydroxypyridine of a known concentration in the

desired spectroscopic grade solvent (e.g., ethanol, water, or acetonitrile).

From the stock solution, prepare a series of dilutions to a concentration range that gives

an absorbance reading between 0.1 and 1.0 for optimal accuracy.

Instrument Setup:

Use a dual-beam UV-Vis spectrophotometer.

Fill a matched pair of quartz cuvettes with the pure solvent to serve as the blank.

Spectral Acquisition:

Record a baseline spectrum with the blank cuvettes in both the sample and reference

beams.

Replace the blank in the sample beam with the cuvette containing the 2,6-
dihydroxypyridine solution.

Scan the spectrum over a range of approximately 200-400 nm.
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Data Analysis:

Identify the wavelength(s) of maximum absorbance (λmax).

If the molar concentration and path length are known, the molar absorptivity (ε) can be

calculated using the Beer-Lambert law (A = εcl).

Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the spectroscopic analysis of a

chemical compound and the logical relationship of interpreting the data for 2,6-
dihydroxypyridine.
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Structural Elucidation

2,6-Dihydroxypyridine

Dissolution in
Deuterated SolventGrinding with KBr Dilution in

Spectroscopic Solvent

NMR Spectrometer

Pellet Formation

FTIR Spectrometer UV-Vis Spectrometer

1H & 13C NMR SpectraIR Spectrum UV-Vis Spectrum

Structure Confirmation
(6-Hydroxy-2(1H)-pyridone)

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 2,6-dihydroxypyridine.
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Spectroscopic Data

Conclusion

IR: C=O stretch (~1596 cm⁻¹)
N-H & O-H stretches

Predominant Tautomer:
6-Hydroxy-2(1H)-pyridone

Evidence of keto form

NMR: N-H proton (~11.5 ppm)
Non-symmetrical signals

Confirms structure

UV-Vis: Solvent-dependent λmax

Indicates equilibrium

Click to download full resolution via product page

Caption: Logical flow of spectroscopic evidence for tautomer identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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